CYP1B1-IN-7

Description

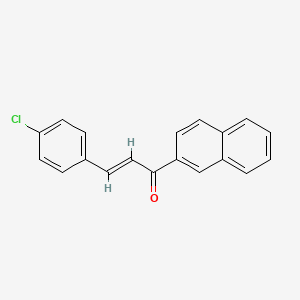

Properties

CAS No. |

52601-58-8 |

|---|---|

Molecular Formula |

C19H13ClO |

Molecular Weight |

292.8 g/mol |

IUPAC Name |

(E)-3-(4-chlorophenyl)-1-naphthalen-2-ylprop-2-en-1-one |

InChI |

InChI=1S/C19H13ClO/c20-18-10-5-14(6-11-18)7-12-19(21)17-9-8-15-3-1-2-4-16(15)13-17/h1-13H/b12-7+ |

InChI Key |

UYSQTRSUAALZHQ-KPKJPENVSA-N |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)/C=C/C3=CC=C(C=C3)Cl |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)C=CC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of CYP1B1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytochrome P450 1B1 (CYP1B1) has emerged as a significant therapeutic target, particularly in the field of oncology. This enzyme is overexpressed in a wide array of human tumors and plays a crucial role in the metabolic activation of procarcinogens and the development of resistance to anticancer drugs.[1][2][3] The inhibition of CYP1B1 is a promising strategy for cancer chemoprevention and to enhance the efficacy of existing cancer therapies. This technical guide provides an in-depth overview of the discovery and synthesis of CYP1B1 inhibitors, including key experimental protocols and data presentation. While a specific compound designated "CYP1B1-IN-7" is not prominently documented in publicly available scientific literature, this guide will focus on the principles and published examples of potent and selective CYP1B1 inhibitors.

Introduction: CYP1B1 as a Therapeutic Target

CYP1B1 is a member of the cytochrome P450 superfamily of enzymes involved in the metabolism of a variety of endogenous and exogenous compounds.[1][4] Its expression is notably low in normal tissues but significantly elevated in tumor cells, making it an attractive target for selective cancer therapy.[5] CYP1B1 contributes to tumorigenesis through several mechanisms, including the conversion of procarcinogens into their active forms, which can lead to DNA damage and mutations.[6] Furthermore, CYP1B1 is implicated in the metabolism and inactivation of several chemotherapeutic agents, such as docetaxel and paclitaxel, contributing to drug resistance.[3][7]

The enzyme is involved in various signaling pathways associated with cancer progression. For instance, CYP1B1 can activate the Wnt/β-catenin signaling pathway, which is critical for cell proliferation and differentiation.[6][8][9] It has also been shown to be regulated by inflammatory cytokines via the p38 MAP kinase signal transduction pathway.[10][11] Given its multifaceted role in cancer, the development of potent and selective CYP1B1 inhibitors is of high therapeutic interest.

Discovery of CYP1B1 Inhibitors

The discovery of novel CYP1B1 inhibitors typically involves high-throughput screening of compound libraries followed by lead optimization. A key in vitro assay used for this purpose is the 7-Ethoxyresorufin-O-deethylase (EROD) assay.

Experimental Protocol: 7-Ethoxyresorufin-O-deethylase (EROD) Assay

The EROD assay is a fluorometric method used to measure the catalytic activity of CYP1B1. The enzyme metabolizes the non-fluorescent substrate 7-ethoxyresorufin to the highly fluorescent product resorufin. The inhibitory potential of a test compound is determined by its ability to reduce the rate of resorufin formation.

Materials:

-

Recombinant human CYP1B1 enzyme

-

7-ethoxyresorufin

-

NADPH

-

Potassium phosphate buffer

-

Test compounds (potential inhibitors)

-

96-well microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, recombinant CYP1B1, and the test compound at various concentrations.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding 7-ethoxyresorufin and NADPH.

-

Monitor the increase in fluorescence over time at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

-

Calculate the rate of resorufin formation and determine the concentration of the test compound that causes 50% inhibition of enzyme activity (IC50).

Lead Optimization and Selectivity

Once initial hits are identified, medicinal chemistry efforts focus on optimizing their potency, selectivity, and pharmacokinetic properties. Selectivity is a critical parameter, as inhibition of other CYP isoforms, such as CYP1A1 and CYP1A2, can lead to undesirable side effects.[12] Structure-based drug design, aided by the X-ray crystal structure of CYP1B1, is often employed to design inhibitors that fit specifically into the active site of CYP1B1.[7]

Synthesis of CYP1B1 Inhibitors

The synthesis of CYP1B1 inhibitors encompasses a wide range of chemical classes. Below are generalized synthetic schemes for two classes of potent CYP1B1 inhibitors found in the literature: thiazoleamide and estrane derivatives.

General Synthesis of Thiazoleamide Derivatives

Thiazoleamide derivatives have been identified as potent and selective CYP1B1 inhibitors.[7] A general synthetic approach is outlined below:

Caption: General synthesis of A-ring modified estrane-based CYP1B1 inhibitors.

Experimental Protocol:

-

Functionalization of the A-ring: Starting from estrone or 17β-estradiol, the A-ring is first functionalized, for example, through halogenation or nitration at a specific position.

-

Cross-Coupling Reaction: The functionalized estrane is then subjected to a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, with an appropriate aryl or heteroaryl boronic acid or stannane.

-

Purification and Characterization: The final product is purified by column chromatography, and its structure is confirmed by spectroscopic methods.

Quantitative Data of Exemplary CYP1B1 Inhibitors

The following tables summarize the inhibitory potency (IC50 values) of some published CYP1B1 inhibitors.

Table 1: Inhibitory Activity of Thiazoleamide Derivatives against CYP1B1

| Compound | CYP1B1 IC50 (nM) | Selectivity vs. other CYPs | Reference |

|---|---|---|---|

| Compound B20 | <10 | High | [7] |

| --- | --- | --- | --- |

Note: Specific IC50 values for "Compound B20" were not provided in the abstract, but it was described as a potent inhibitor.

Table 2: Inhibitory Activity of Estrane Derivatives against CYP1B1

| Compound | CYP1B1 IC50 (µM) | Selectivity Index (SI) vs. CYP1A1 | Reference |

|---|---|---|---|

| 2-(4-Fluorophenyl)-E2 | 0.24 | 20 | [13] |

| 17α-ethynyl-2-(4-fluorophenyl)-E2 | 0.37 | 25 | [13]|

Signaling Pathways Involving CYP1B1

Understanding the signaling pathways modulated by CYP1B1 is crucial for elucidating the mechanism of action of its inhibitors.

Caption: Inflammatory cytokines upregulate CYP1B1 expression via the p38 MAP kinase pathway.

The development of CYP1B1 inhibitors represents a targeted approach for cancer therapy with the potential to overcome drug resistance and improve patient outcomes. The discovery process relies on robust enzymatic assays, while the synthesis of potent and selective inhibitors is guided by structure-activity relationship studies and computational modeling. Although a specific inhibitor named "this compound" is not widely reported, the principles and examples outlined in this guide provide a solid foundation for researchers and drug development professionals working in this promising area of oncology. Continued research into novel chemical scaffolds and a deeper understanding of the biological roles of CYP1B1 will undoubtedly lead to the development of new and effective anticancer agents.

References

- 1. What are CYP1B1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. jocpr.com [jocpr.com]

- 3. New Perspectives of CYP1B1 Inhibitors in the Light of Molecular Studies [mdpi.com]

- 4. How The CYP1B1 Gene Influences Detoxification - Xcode Life [xcode.life]

- 5. Cytochrome P450 1B1: role in health and disease and effect of nutrition on its expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CYP1B1 gene: Implications in glaucoma and cancer [jcancer.org]

- 7. Discovery of Highly Selective CYP1B1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation | PLOS One [journals.plos.org]

- 9. CYP1B1 Activates Wnt/β-Catenin Signaling through Suppression of Herc5-Mediated ISGylation for Protein Degradation on β-Catenin in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Upregulation of CYP1B1 expression by inflammatory cytokines is mediated by the p38 MAP kinase signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jocpr.com [jocpr.com]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Properties of (E)-3-(4-chlorophenyl)-1-(naphthalen-2-yl)prop-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-3-(4-chlorophenyl)-1-(naphthalen-2-yl)prop-2-en-1-one is a chalcone derivative, a class of organic compounds belonging to the flavonoid family. Chalcones are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This structural motif is a common pharmacophore found in numerous biologically active molecules, exhibiting a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This technical guide provides a comprehensive overview of the known chemical, physical, and biological properties of (E)-3-(4-chlorophenyl)-1-(naphthalen-2-yl)prop-2-en-1-one, with a focus on its potential as a modulator of inflammatory responses.

Chemical and Physical Properties

The fundamental properties of (E)-3-(4-chlorophenyl)-1-(naphthalen-2-yl)prop-2-en-1-one are summarized in the table below. These characteristics are essential for its identification, synthesis, and formulation in research and development settings.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₃ClO | [1] |

| Molecular Weight | 292.76 g/mol | [1] |

| IUPAC Name | (E)-3-(4-chlorophenyl)-1-(naphthalen-2-yl)prop-2-en-1-one | |

| Appearance | Light yellow solid | [1] |

| Melting Point | 162–164 °C | [1] |

| Mass Spectrometry | m/z = 293.4 (M + H)⁺ | [1] |

Synthesis

(E)-3-(4-chlorophenyl)-1-(naphthalen-2-yl)prop-2-en-1-one is synthesized via a Claisen-Schmidt condensation reaction between 2-acetylnaphthalene and 4-chlorobenzaldehyde. This base-catalyzed reaction is a common and efficient method for the preparation of chalcones.

Experimental Protocol: Synthesis

The following is a representative protocol adapted from the synthesis of a similar chalcone derivative.

Materials:

-

2-acetylnaphthalene

-

4-chlorobenzaldehyde

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

Dissolve equimolar amounts of 2-acetylnaphthalene and 4-chlorobenzaldehyde in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

While stirring, add an aqueous solution of sodium hydroxide (typically 10-20%) dropwise to the reaction mixture.

-

Continue stirring at room temperature for several hours (the reaction progress can be monitored by thin-layer chromatography).

-

Upon completion of the reaction, pour the mixture into ice-cold water.

-

The resulting precipitate, (E)-3-(4-chlorophenyl)-1-(naphthalen-2-yl)prop-2-en-1-one, is collected by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield a light yellow solid. A reported yield for this synthesis is 81%.[1]

Biological Activity

(E)-3-(4-chlorophenyl)-1-(naphthalen-2-yl)prop-2-en-1-one has been investigated for its anti-inflammatory properties, specifically its effects on neutrophil functions. Neutrophils are key players in the innate immune response, and their excessive activation can contribute to inflammatory tissue damage.

Inhibition of Neutrophil Functions

This compound has been shown to inhibit key functions of human neutrophils stimulated by the bacterial peptide mimic N-formyl-methionyl-leucyl-phenylalanine (fMLF). The inhibitory activities are summarized in the table below.

| Biological Activity | IC₅₀ (μM) | Reference |

| Inhibition of superoxide anion (O₂⁻) generation | Data not specified, but inhibitory | [1] |

| Inhibition of elastase release | Data not specified, but inhibitory | [1] |

Mechanism of Action: Modulation of Signaling Pathways

The inhibitory effects of (E)-3-(4-chlorophenyl)-1-(naphthalen-2-yl)prop-2-en-1-one on neutrophil functions are attributed to its ability to modulate intracellular signaling pathways. Specifically, it has been shown to affect the phosphorylation, and thus the activation, of key proteins in the Mitogen-Activated Protein Kinase (MAPK) and Akt signaling cascades. These pathways are crucial for transducing the fMLF signal from the cell surface to elicit downstream cellular responses like superoxide production and degranulation.

The compound has been observed to attenuate the fMLF-induced phosphorylation of:

-

JNK (c-Jun N-terminal kinase) , a member of the MAPK family.

-

Akt (Protein Kinase B) , a key component of the PI3K/Akt pathway.

It is noteworthy that the compound showed minimal impact on the phosphorylation of other MAPKs like ERK and p38.

Signaling Pathway Diagram

Caption: Inhibition of fMLF-induced signaling in neutrophils.

Experimental Protocols: Biological Assays

Detailed protocols for assessing the biological activity of (E)-3-(4-chlorophenyl)-1-(naphthalen-2-yl)prop-2-en-1-one on neutrophil functions are provided below.

This assay measures the production of superoxide anions, a key component of the neutrophil respiratory burst, using the superoxide dismutase-inhibitable reduction of ferricytochrome c.

Materials:

-

Isolated human neutrophils

-

Hank's Balanced Salt Solution (HBSS)

-

Bovine Serum Albumin (BSA)

-

Cytochrome c

-

fMLF (N-formyl-methionyl-leucyl-phenylalanine)

-

Cytochalasin B

-

(E)-3-(4-chlorophenyl)-1-(naphthalen-2-yl)prop-2-en-1-one (test compound)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Isolate human neutrophils from fresh whole blood using standard methods (e.g., Ficoll-Paque density gradient centrifugation followed by dextran sedimentation).

-

Resuspend the neutrophils in HBSS containing 0.1% BSA.

-

In a 96-well plate, pre-treat the neutrophils (e.g., 3.0 x 10⁶ cells/ml) with various concentrations of the test compound or vehicle control.

-

Prime the cells with cytochalasin B (e.g., 5 µM) for 5 minutes at 37°C in the presence of cytochrome c (e.g., 80 µM).

-

Stimulate the neutrophils with fMLF (e.g., 10 µM) for 10 minutes.

-

Stop the reaction by placing the plate on ice.

-

Centrifuge the plate and transfer the supernatants to a new plate.

-

Measure the absorbance of the supernatant at 550 nm.

-

Calculate the amount of superoxide produced based on the change in absorbance, using the extinction coefficient for reduced cytochrome c.

This assay quantifies the release of elastase, a serine protease stored in azurophilic granules, upon neutrophil stimulation.

Materials:

-

Isolated human neutrophils

-

HBSS

-

fMLF

-

Cytochalasin B

-

MeO-Suc-Ala-Ala-Pro-Val-p-nitroanilide (elastase substrate)

-

(E)-3-(4-chlorophenyl)-1-(naphthalen-2-yl)prop-2-en-1-one (test compound)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Isolate and prepare human neutrophils as described in the superoxide anion assay.

-

Pre-treat the neutrophils with various concentrations of the test compound or vehicle control.

-

Prime the cells with cytochalasin B.

-

Stimulate the neutrophils with fMLF for a defined period (e.g., 10 minutes) at 37°C.

-

Centrifuge the plate to pellet the cells.

-

Transfer the supernatant to a new 96-well plate.

-

Add the elastase substrate, MeO-Suc-Ala-Ala-Pro-Val-p-nitroanilide, to each well.

-

Monitor the change in absorbance at 405 nm over time, which corresponds to the cleavage of the substrate by elastase.

-

Calculate the rate of elastase activity from the linear portion of the absorbance curve.

Conclusion

(E)-3-(4-chlorophenyl)-1-(naphthalen-2-yl)prop-2-en-1-one is a synthetic chalcone with demonstrated anti-inflammatory potential through its inhibitory effects on key neutrophil functions. Its mechanism of action involves the modulation of the MAPK and Akt signaling pathways, highlighting its potential as a lead compound for the development of novel anti-inflammatory agents. Further research is warranted to fully elucidate its pharmacological profile, including its in vivo efficacy, safety, and a more detailed characterization of its molecular targets. The experimental protocols provided herein offer a foundation for such future investigations.

References

Unveiling the Target Selectivity of a Novel CYP1B1 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target selectivity profile of a hypothetical selective inhibitor, CYP1B1-IN-7. It details the methodologies for assessing its specificity and presents a representative target selectivity profile. The guide also illustrates the key signaling pathways influenced by Cytochrome P450 1B1 (CYP1B1) and outlines a typical experimental workflow for characterizing such an inhibitor.

Introduction

Cytochrome P450 1B1 (CYP1B1) is a member of the cytochrome P450 superfamily of enzymes, which are crucial for the metabolism of a wide array of endogenous and exogenous compounds. CYP1B1 is involved in the metabolism of procarcinogens, steroids, and fatty acids. Notably, its overexpression is a hallmark of various cancers, including those of the breast, prostate, and colon, where it contributes to the activation of procarcinogens and resistance to anticancer drugs. This makes CYP1B1 a compelling target for cancer therapy and chemoprevention.

Selective inhibition of CYP1B1 is a promising therapeutic strategy. A highly selective inhibitor could mitigate the off-target effects that might arise from inhibiting other cytochrome P450 isoforms, which are essential for normal physiological functions. This guide focuses on a hypothetical selective inhibitor, this compound, to illustrate the key aspects of its target selectivity profiling.

Target Selectivity Profile of this compound

The selectivity of an inhibitor is a critical determinant of its therapeutic window. A comprehensive selectivity profile is established by screening the compound against a panel of related enzymes. For a CYP1B1 inhibitor, this would primarily include other members of the CYP1 family (CYP1A1 and CYP1A2) and other major drug-metabolizing P450s. The following table summarizes a hypothetical target selectivity profile for this compound, showcasing its high potency and selectivity for CYP1B1.

| Target | IC50 (nM) | Selectivity (Fold vs. CYP1B1) |

| CYP1B1 | 5 | 1 |

| CYP1A1 | 500 | 100 |

| CYP1A2 | >10,000 | >2000 |

| CYP2C9 | >10,000 | >2000 |

| CYP2D6 | >10,000 | >2000 |

| CYP3A4 | >10,000 | >2000 |

This data is hypothetical and for illustrative purposes.

Experimental Protocols

The determination of the target selectivity profile involves rigorous in vitro and cellular assays. Below are representative protocols for key experiments.

**1. In Vitro CYP4

The Role of Cytochrome P450 1B1 in Drug-Resistant Cancers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of therapeutic resistance is a primary obstacle in oncology, leading to treatment failure and disease progression. Cytochrome P450 1B1 (CYP1B1), an enzyme predominantly overexpressed in a wide array of human tumors with minimal to no expression in normal tissues, has been identified as a significant contributor to chemotherapy resistance.[1][2] This technical guide provides an in-depth examination of the molecular mechanisms by which CYP1B1 confers drug resistance, the signaling pathways governing its expression, and the quantitative impact on the efficacy of various chemotherapeutic agents. Detailed experimental protocols for investigating CYP1B1's role and potential therapeutic strategies to counteract its effects are also presented.

Introduction

Cytochrome P450 1B1 (CYP1B1) is a member of the cytochrome P450 superfamily of monooxygenases.[3] While most CYP enzymes are primarily expressed in the liver and are central to xenobiotic metabolism, CYP1B1 is unique for its extrahepatic expression and marked upregulation across numerous malignancies, including breast, ovarian, prostate, lung, and colon cancers.[3][4][5] This tumor-specific expression profile has positioned CYP1B1 as an attractive target for cancer therapy.[6] A primary function of CYP1B1 in the context of oncology is its ability to metabolize various compounds, including procarcinogens and steroid hormones.[7] Crucially, this metabolic activity extends to several frontline anticancer drugs, often resulting in their inactivation and subsequent development of a drug-resistant phenotype in cancer cells.[8]

Mechanism of CYP1B1-Mediated Drug Resistance

The principal mechanism by which CYP1B1 confers drug resistance is through the enzymatic hydroxylation and subsequent detoxification of chemotherapeutic agents.[1] This metabolic inactivation reduces the intracellular concentration of the active drug, diminishing its cytotoxic effects. Several studies have demonstrated that the overexpression of CYP1B1 leads to decreased sensitivity of cancer cells to a range of drugs.[1][8]

Key anticancer drugs affected by CYP1B1 metabolism include:

-

Taxanes (Paclitaxel and Docetaxel): CYP1B1 is implicated in the resistance to taxanes. Overexpression of CYP1B1 in cancer cells correlates with increased resistance to both paclitaxel and docetaxel.[3][4]

-

Anthracyclines (Doxorubicin): Resistance to doxorubicin has been linked to CYP1B1 expression.[6]

-

Platinum-based drugs (Cisplatin): CYP1B1 silencing has been shown to reduce cisplatin resistance in non-small cell lung cancer cells.[6][9]

-

Other agents: The enzyme has also been associated with the inactivation of drugs like tamoxifen and flutamide.[3][8]

Reversing this resistance is possible through the inhibition of CYP1B1. For instance, co-incubation of docetaxel-resistant cells with the CYP1 inhibitor alpha-naphthoflavone (ANF) has been shown to restore sensitivity to the drug.[1][4]

Regulation of CYP1B1 Expression: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The primary regulatory pathway for CYP1B1 gene expression is the Aryl Hydrocarbon Receptor (AhR) signaling cascade.[2][6] AhR is a ligand-activated transcription factor that senses various exogenous and endogenous molecules.[10]

The canonical AhR pathway proceeds as follows:

-

Ligand Binding: In its inactive state, AhR resides in the cytoplasm within a chaperone protein complex including Heat Shock Protein 90 (HSP90).[11][12] The binding of a ligand (e.g., polycyclic aromatic hydrocarbons) induces a conformational change.

-

Nuclear Translocation: The ligand-bound AhR complex translocates into the nucleus.[12]

-

Heterodimerization: Inside the nucleus, AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT).[11]

-

Gene Transcription: This AhR-ARNT complex binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) located in the promoter region of target genes, including CYP1B1, thereby initiating their transcription.[12]

This pathway is a critical determinant of both basal and inducible CYP1B1 expression levels in tumor cells.[11]

Quantitative Data on CYP1B1-Mediated Drug Resistance

The overexpression of CYP1B1 has a quantifiable impact on the half-maximal inhibitory concentration (IC50) of various chemotherapeutic drugs. The following tables summarize findings from studies on different cancer cell lines.

Table 1: Effect of CYP1B1 Expression on Docetaxel IC50

| Cell Line | Cancer Type | Condition | Docetaxel IC50 (nM) | Fold Resistance | Reference |

| DU145 | Prostate Cancer | Parental | 1.7 | - | [13] |

| DU145RD | Prostate Cancer | Docetaxel-Resistant | 15.6 | 9.2 | [13] |

| 22Rv1 | Prostate Cancer | Parental | 4.0 | - | [13] |

| 22Rv1RD | Prostate Cancer | Docetaxel-Resistant | 23.5 | 5.9 | [13] |

| MCF-7 | Breast Cancer | Parental | Not Specified | - | [9] |

| MCF-7 Txt | Breast Cancer | Docetaxel-Selected (High CYP1B1) | Increased | Noteworthy Increase | [9] |

Table 2: Effect of CYP1B1 Expression/Inhibition on Paclitaxel (PTX) Resistance

| Cell Line | Cancer Type | Condition | Observation | Reference |

| A2780 | Ovarian Cancer | PTX-Sensitive (Low CYP1B1) | Low IC50; PTX treatment induces CYP1B1 expression. | [4] |

| A2780TS | Ovarian Cancer | PTX-Resistant (High CYP1B1) | High IC50 for Paclitaxel. | [4] |

| A2780TS | Ovarian Cancer | PTX + ANF (CYP1B1 Inhibitor) | Resistance to PTX is reversed. | [4] |

Table 3: Effect of CYP1B1 Silencing on Cisplatin Sensitivity

| Cell Line | Cancer Type | Condition | Observation | Reference |

| A549DDP | Non-small Cell Lung Cancer | Cisplatin-Resistant | CYP1B1 silencing enhances sensitivity to cisplatin. | [6][14] |

Experimental Protocols

Investigating the role of CYP1B1 in drug resistance involves a series of standard molecular and cell biology techniques. Below are detailed protocols for key experiments.

Workflow for Investigating CYP1B1's Role in Drug Resistance

A typical experimental workflow to assess the function of CYP1B1 in conferring resistance to a specific drug is outlined below.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, which is used to determine the IC50 of a cytotoxic drug.[2]

-

Cell Seeding: Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Drug Treatment: The following day, treat the cells with a range of concentrations of the chemotherapeutic agent. Include untreated and vehicle-only controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Remove the media and add 100 µL of fresh media plus 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[3]

-

Solubilization: Carefully aspirate the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[2] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance at 570-590 nm using a microplate reader.

-

Data Analysis: Plot the percentage of cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Quantitative Real-Time PCR (qRT-PCR) for CYP1B1 mRNA Expression

This protocol quantifies the amount of CYP1B1 mRNA in cells to confirm gene expression changes (e.g., after siRNA knockdown or drug induction).[15]

-

RNA Extraction: Isolate total RNA from cultured cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme (e.g., M-MLV) and random primers or oligo(dT) primers.[16][17]

-

qPCR Reaction Setup: Prepare the qPCR reaction mix in a qPCR plate. For each 20 µL reaction, include:

-

10 µL of 2x SYBR Green Master Mix

-

1 µL of forward primer (for CYP1B1 or a housekeeping gene like GAPDH)

-

1 µL of reverse primer

-

2 µL of diluted cDNA template

-

6 µL of nuclease-free water

-

-

Thermal Cycling: Run the plate in a real-time PCR machine with a typical program:

-

Initial Denaturation: 95°C for 10 minutes.

-

Cycling (40 cycles): 95°C for 15 seconds, followed by 60°C for 60 seconds.[16]

-

Melt Curve Analysis: To verify the specificity of the amplified product.

-

-

Data Analysis: Calculate the relative expression of CYP1B1 mRNA using the ΔΔCt method, normalizing to the expression of a stable housekeeping gene.

Western Blot for CYP1B1 Protein Expression

This technique is used to detect and quantify the level of CYP1B1 protein in cell lysates.

-

Protein Extraction: Lyse cells in RIPA buffer supplemented with protease inhibitors.[18] Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each sample using a Bradford or BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Load the samples onto an SDS-polyacrylamide gel (e.g., 10%) and separate the proteins by electrophoresis.[7]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CYP1B1 (e.g., at a 1:500 or 1:1000 dilution) overnight at 4°C.[19] Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[7]

-

Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.[7] Visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensity using densitometry software and normalize the CYP1B1 protein level to the loading control.

Therapeutic Strategies and Future Perspectives

The tumor-specific expression of CYP1B1 and its role in drug resistance make it a prime target for therapeutic intervention. Strategies to overcome CYP1B1-mediated resistance include:

-

CYP1B1 Inhibitors: Co-administration of specific CYP1B1 inhibitors, such as alpha-naphthoflavone (ANF), with conventional chemotherapy can resensitize resistant tumors.[4][6] The development of more potent and selective inhibitors is an active area of research.[3]

-

Gene Silencing: Using technologies like siRNA to specifically knock down CYP1B1 expression in tumor cells can enhance the efficacy of chemotherapeutic agents.[9][14]

-

Prodrug Activation: An alternative strategy exploits the high CYP1B1 activity in tumors. This involves designing inactive prodrugs that are selectively converted into potent cytotoxic agents by CYP1B1 within the tumor microenvironment, thereby minimizing systemic toxicity.[7][19]

Conclusion

CYP1B1 is a key player in the landscape of cancer drug resistance. Its overexpression in tumor tissues facilitates the metabolic inactivation of a broad spectrum of chemotherapeutic agents, presenting a significant clinical challenge. Understanding the regulatory mechanisms of CYP1B1, particularly the AhR signaling pathway, and its functional consequences is crucial for developing effective countermeasures. The targeted inhibition of CYP1B1 or its exploitation in prodrug strategies holds considerable promise for improving therapeutic outcomes and overcoming resistance in a variety of cancers. Continued research into the complex roles of CYP1B1 will undoubtedly pave the way for novel and more effective combination therapies in oncology.

References

- 1. CYP1B1 detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchhub.com [researchhub.com]

- 3. MTT assay overview | Abcam [abcam.com]

- 4. CYP1B1 enhances the resistance of epithelial ovarian cancer cells to paclitaxel in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. pubcompare.ai [pubcompare.ai]

- 8. texaschildrens.org [texaschildrens.org]

- 9. CYP1B1 expression is induced by docetaxel: effect on cell viability and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Docetaxel-Resistance in Prostate Cancer: Evaluating Associated Phenotypic Changes and Potential for Resistance Transfer via Exosomes | PLOS One [journals.plos.org]

- 14. Combination of siRNA-directed Gene Silencing With Cisplatin Reverses Drug Resistance in Human Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. gene-quantification.de [gene-quantification.de]

- 16. mcgill.ca [mcgill.ca]

- 17. Basic Principles of RT-qPCR | Thermo Fisher Scientific - KR [thermofisher.com]

- 18. salvestrol-cancer.com [salvestrol-cancer.com]

- 19. CYP1B1 antibody (18505-1-AP) | Proteintech [ptglab.com]

Structural Analysis of the CYP1B1 Binding Pocket: A Technical Guide for Drug Development Professionals

Disclaimer: The inhibitor "CYP1B1-IN-7" is used as a representative placeholder throughout this document. The structural and quantitative data presented are based on published research on various known inhibitors of Cytochrome P450 1B1 (CYP1B1) due to the absence of specific public data for a compound designated "this compound".

Introduction

Cytochrome P450 1B1 (CYP1B1) is a heme-containing monooxygenase that plays a critical role in the metabolism of a wide range of endogenous and exogenous compounds, including steroid hormones and procarcinogens.[1] Its overexpression in various tumor cells has made it a significant target for cancer therapy and chemoprevention.[1][2] Understanding the structural intricacies of the CYP1B1 binding pocket is paramount for the rational design of potent and selective inhibitors. This guide provides an in-depth technical overview of the CYP1B1 active site, key molecular interactions for inhibitor binding, and relevant experimental protocols for researchers, scientists, and drug development professionals.

CYP1B1 Binding Pocket Architecture

The active site of CYP1B1 is characterized as a relatively small, planar, and enclosed cavity, which favors the binding of flat, planar molecules such as polycyclic aromatic hydrocarbons, stilbenes, and flavonoids.[1] The binding pocket's architecture is primarily shaped by the conformation of several key secondary structural elements, most notably the F helix. A distortion in the F helix is a notable feature of the CYP1 family of enzymes.[1][3]

Computational and crystallographic studies have revealed that the binding site cavity of CYP1B1 is narrower and longer compared to that of CYP1A2.[1] The overall shape and size of the active site can exhibit considerable flexibility, undergoing conformational changes to accommodate ligands of varying sizes and shapes.[1] This structural plasticity is largely governed by the movement of side chains of amino acid residues lining the cavity.[1]

Key Molecular Interactions for Inhibitor Binding

The binding of inhibitors to the CYP1B1 active site is predominantly driven by a combination of hydrophobic interactions and π-π stacking, with hydrogen bonds and electrostatic interactions also playing a role for certain ligands.[3][4]

Hydrophobic Interactions: The largely hydrophobic nature of the active site cavity contributes significantly to the binding affinity of nonpolar inhibitors. Key residues involved in hydrophobic contacts include Ile399, Leu264, Ala330, and Ala121.[1]

π-π Stacking: A crucial interaction for the binding of aromatic inhibitors is π-π stacking with the phenylalanine residues located in the F helix.[1][5] Specifically, Phe231, Phe268, and Phe134 are critical for establishing these interactions.[6] The orientation of the inhibitor within the binding pocket is often dictated by the positioning of its aromatic rings relative to these phenylalanine residues.

Hydrogen Bonding and Electrostatic Interactions: For inhibitors possessing hydrogen bond donors or acceptors, interactions with polar residues within the active site can enhance binding affinity and selectivity. For instance, the Asn228 residue has been observed to form a hydrogen bond with the hydroxyl group of certain steroidal inhibitors.[1] Electrostatic interactions also contribute to the binding of some compounds.[4]

Quantitative Data on CYP1B1 Inhibitors

The inhibitory potency of various compounds against CYP1B1 is typically quantified by their half-maximal inhibitory concentration (IC50) values, determined through enzymatic assays such as the 7-ethoxyresorufin-O-deethylase (EROD) assay. A lower IC50 value indicates a more potent inhibitor.

| Inhibitor Class | Compound | IC50 (µM) for CYP1B1 | Reference |

| Stilbenoids | 2,4,3',5'-Tetramethoxystilbene (TMS) | 0.002 | [5] |

| 3,4,5,3',5'-Pentamethoxystilbene (PMS) | 0.0032 | [5] | |

| Flavonoids | 3,5,7-Trihydroxyflavone (Galangin) | 0.003 | [7] |

| α-Naphthoflavone (ANF) | Potent Inhibitor | [8] | |

| Furocoumarins | Paradisin A | 3.56 | [5] |

| Bergamottin | 7.17 | [5] | |

| 6',7'-Dihydroxybergamottin (DHB) | 8.89 | [5] | |

| Steroids | 2-(4-Fluorophenyl)-Estradiol | 0.24 | [1] |

| Benzoxazolinones | Compound R-7 | 0.06 | [9] |

| Compound R-8 | 0.09 | [9] |

Experimental Protocols

7-Ethoxyresorufin-O-deethylase (EROD) Assay

The EROD assay is a widely used fluorometric method to measure the catalytic activity of CYP1A and CYP1B1 enzymes.[3][10] The assay relies on the O-deethylation of the substrate 7-ethoxyresorufin by the enzyme, which produces the highly fluorescent product resorufin. The rate of resorufin formation is directly proportional to the enzyme's activity. Inhibition of this activity by a test compound is used to determine its IC50 value.

Materials and Reagents:

-

Recombinant human CYP1B1 enzyme or microsomes containing CYP1B1

-

7-Ethoxyresorufin (substrate)

-

Resorufin (for standard curve)

-

NADPH (cofactor)

-

Potassium phosphate buffer (pH 7.4)

-

Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Preparation of Reagents: Prepare stock solutions of 7-ethoxyresorufin, resorufin, and the test inhibitor. Prepare a working solution of NADPH in buffer immediately before use.

-

Standard Curve: Prepare a serial dilution of resorufin in the assay buffer to generate a standard curve.

-

Assay Reaction:

-

In a 96-well plate, add the potassium phosphate buffer.

-

Add the test inhibitor at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

-

Add the recombinant CYP1B1 enzyme or microsomes and pre-incubate for a short period at 37°C.

-

Add 7-ethoxyresorufin to each well.

-

Initiate the reaction by adding NADPH.

-

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence (Excitation: ~530-570 nm, Emission: ~580-590 nm) over time using a microplate reader.[11][12]

-

Data Analysis:

-

Calculate the rate of resorufin formation from the linear portion of the kinetic data using the resorufin standard curve.[13]

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Visualizations

References

- 1. mdpi.com [mdpi.com]

- 2. What are CYP1B1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrat... [protocols.io]

- 4. scbt.com [scbt.com]

- 5. mdpi.com [mdpi.com]

- 6. CYP1B1: A Novel Molecular Biomarker Predicts Molecular Subtype, Tumor Microenvironment, and Immune Response in 33 Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure of an ancestral mammalian family 1B1 cytochrome P450 with increased thermostability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. benchchem.com [benchchem.com]

- 13. seagrant.whoi.edu [seagrant.whoi.edu]

in vitro characterization of CYP1B1-IN-7

An In-Depth Technical Guide to the In Vitro Characterization of CYP1B1-IN-7

Introduction

Cytochrome P450 1B1 (CYP1B1) is a member of the cytochrome P450 superfamily of enzymes, which are crucial for the metabolism of a wide array of endogenous and exogenous compounds.[1] Unlike many other CYP enzymes that are primarily found in the liver, CYP1B1 is predominantly expressed in extrahepatic tissues, including the breast, prostate, and ovaries.[2][3] Notably, CYP1B1 is overexpressed in a variety of tumors, while its expression in corresponding normal tissues is often low or undetectable.[4][5] This tumor-specific expression pattern has made CYP1B1 a compelling target for cancer therapy and chemoprevention.[1][6]

CYP1B1 plays a significant role in the metabolic activation of procarcinogens, such as polycyclic aromatic hydrocarbons, and in the metabolism of steroid hormones like 17β-estradiol.[4][5][6] The metabolic products of these reactions can be highly mutagenic, contributing to the initiation and progression of cancer.[5] Furthermore, CYP1B1 has been implicated in the development of resistance to various chemotherapeutic agents, including docetaxel and paclitaxel, by metabolizing them into inactive forms.[5][7]

This technical guide provides a comprehensive overview of the , a novel and potent inhibitor of CYP1B1. The following sections detail the methodologies for key experiments, present quantitative data in a structured format, and illustrate the relevant biological pathways and experimental workflows.

Data Presentation

The in vitro activity of this compound was assessed through a series of enzymatic and cell-based assays. The quantitative results are summarized in the tables below.

Table 1: Enzymatic Inhibition Profile of this compound

| Enzyme | This compound IC₅₀ (nM) | α-Naphthoflavone IC₅₀ (nM) |

| CYP1B1 | 4.5 | 15 |

| CYP1A1 | 250 | 10 |

| CYP1A2 | >10,000 | 25 |

IC₅₀ values were determined using a 7-ethoxyresorufin-O-deethylase (EROD) assay. Data are the mean of three independent experiments.

Table 2: Anti-proliferative Activity of this compound in Breast Cancer Cell Lines

| Cell Line | CYP1B1 Expression | Treatment | GI₅₀ (µM) |

| MDA-MB-231 | High | This compound | 2.1 |

| Doxorubicin | 0.5 | ||

| MCF-7 | Moderate | This compound | 7.8 |

| Doxorubicin | 0.8 | ||

| MCF-10A | Low (Normal-like) | This compound | >50 |

| Doxorubicin | 1.2 |

GI₅₀ (Growth Inhibition 50) values were determined after 72 hours of continuous exposure using a Cell Counting Kit-8 (CCK-8) assay.

Table 3: Effect of this compound on Gene Expression in MDA-MB-231 Cells

| Gene Symbol | Gene Name | Fold Change (mRNA Level) |

| CTNNB1 | β-catenin | -2.8 |

| SP1 | Sp1 transcription factor | -2.5 |

| ZEB1 | Zinc Finger E-Box Binding Homeobox 1 | -3.1 |

| CDH1 | E-cadherin | +4.2 |

Relative mRNA levels were quantified by qRT-PCR after 48 hours of treatment with 5 µM this compound. Fold changes are relative to vehicle-treated control cells.

Experimental Protocols

Detailed methodologies for the key experiments performed in the characterization of this compound are provided below.

CYP1B1 Enzyme Inhibition (EROD) Assay

This assay measures the catalytic activity of CYP1 enzymes by monitoring the conversion of the substrate 7-ethoxyresorufin to the fluorescent product resorufin.

-

Materials:

-

Recombinant human CYP1B1, CYP1A1, and CYP1A2 enzymes

-

7-ethoxyresorufin (EROD substrate)

-

NADPH regenerating system

-

Potassium phosphate buffer (pH 7.4)

-

This compound and control inhibitors dissolved in DMSO

-

96-well black microplates

-

-

Procedure:

-

A reaction mixture containing the recombinant CYP enzyme and potassium phosphate buffer is prepared.

-

Varying concentrations of this compound (typically from 0.1 nM to 100 µM) are added to the wells of the microplate. The final DMSO concentration is kept below 0.5%.

-

The plate is pre-incubated at 37°C for 10 minutes.

-

The reaction is initiated by adding a mixture of the EROD substrate and the NADPH regenerating system.

-

The plate is incubated at 37°C for 30 minutes.

-

The reaction is stopped by adding acetonitrile.

-

The fluorescence of the product, resorufin, is measured using a plate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

-

The concentration of inhibitor that causes 50% inhibition of enzyme activity (IC₅₀) is calculated by fitting the data to a four-parameter logistic equation.

-

Cell Viability Assay

This protocol assesses the effect of this compound on the proliferation of cancer cells.

-

Materials:

-

MDA-MB-231, MCF-7, and MCF-10A cell lines

-

Appropriate cell culture media and supplements (e.g., DMEM, FBS)

-

This compound dissolved in DMSO

-

Cell Counting Kit-8 (CCK-8) or similar viability reagent

-

96-well clear cell culture plates

-

-

Procedure:

-

Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

The following day, the media is replaced with fresh media containing serial dilutions of this compound (e.g., from 0.01 µM to 100 µM). A vehicle control (DMSO) is also included.

-

The cells are incubated for 72 hours at 37°C in a 5% CO₂ incubator.

-

After the incubation period, 10 µL of the CCK-8 reagent is added to each well.

-

The plate is incubated for an additional 1-4 hours until a visible color change occurs.

-

The absorbance is measured at 450 nm using a microplate reader.

-

The percentage of growth inhibition is calculated relative to the vehicle-treated control cells, and the GI₅₀ value is determined.

-

Western Blotting

This technique is used to measure the protein levels of CYP1B1 and downstream signaling molecules.

-

Materials:

-

MDA-MB-231 cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-CYP1B1, anti-β-catenin, anti-E-cadherin, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

-

Procedure:

-

Cells are treated with this compound or vehicle for 48 hours.

-

Cells are harvested and lysed using RIPA buffer.

-

Protein concentration in the lysates is determined using the BCA assay.

-

Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked for 1 hour at room temperature.

-

The membrane is incubated with the primary antibody overnight at 4°C.

-

After washing with TBST, the membrane is incubated with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

The membrane is washed again, and the protein bands are visualized using an ECL substrate and an imaging system. Band intensities are quantified using densitometry software.

-

Visualizations

Diagrams illustrating key pathways, workflows, and mechanisms are provided below.

References

- 1. What are CYP1B1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Cytochrome P450 1B1: A Key Regulator of Ocular Iron Homeostasis and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Cytochrome P450 1B1: role in health and disease and effect of nutrition on its expression - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03674A [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. CYP1B1 gene: Implications in glaucoma and cancer [jcancer.org]

- 7. Identification of potential benzoxazolinones as CYP1B1 inhibitors via molecular docking, dynamics, waterswap, and in vitro analysis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

The Emerging Role of CYP1B1-IN-7 in Oncology: A Technical Overview of its Potential Effects on Cancer Cell Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 1B1 (CYP1B1) is a phase I metabolizing enzyme that has garnered significant attention in oncology due to its overexpression in a wide array of human cancers compared to normal tissues. Its role in the metabolic activation of procarcinogens and its contribution to therapeutic resistance have positioned it as a compelling target for anticancer drug development. CYP1B1-IN-7 has emerged as a potent and selective inhibitor of CYP1B1, demonstrating cytotoxic effects in cancer cell lines. This technical guide provides an in-depth overview of the potential effects of this compound on cancer cell signaling pathways, based on the known functions of its target, CYP1B1. While specific studies on the downstream effects of this compound are not yet widely published, this document extrapolates its likely mechanisms of action and provides detailed experimental protocols for its characterization.

Quantitative Data

This compound has been identified as a selective inhibitor of CYP1B1. The following table summarizes the available quantitative data for this compound.

| Compound | Target | Assay | IC50 | Cell Line | Notes |

| This compound | CYP1B1 | Enzyme Inhibition Assay | 75 nM | - | Selective and potent inhibition of CYP1B1.[1] |

| This compound | - | Cytotoxicity Assay | 29 µM | Docetaxel-resistant MCF-7 (overexpressing CYP1B1) | Reverses docetaxel resistance and exhibits cytotoxicity.[1] |

Core Signaling Pathways Modulated by CYP1B1 and Potential Impact of this compound

The inhibition of CYP1B1 by this compound is anticipated to counteract the pro-tumorigenic signaling cascades driven by this enzyme. The following sections detail the key pathways likely to be affected.

Wnt/β-Catenin Signaling Pathway

CYP1B1 has been shown to activate the Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation, differentiation, and survival. Overexpression of CYP1B1 leads to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of target genes such as c-Myc and Cyclin D1, promoting cancer cell proliferation.

By inhibiting CYP1B1, this compound is expected to downregulate the Wnt/β-catenin pathway, leading to decreased proliferation and survival of cancer cells.

Epithelial-Mesenchymal Transition (EMT)

CYP1B1 is implicated in promoting EMT, a process by which epithelial cells acquire mesenchymal characteristics, leading to increased motility and invasiveness. This is often associated with changes in the expression of key marker proteins such as a decrease in E-cadherin and an increase in N-cadherin and Vimentin.

Inhibition of CYP1B1 by this compound is hypothesized to reverse or suppress the EMT phenotype, thereby reducing the migratory and invasive potential of cancer cells.

Experimental Protocols

To facilitate the further investigation of this compound, this section provides detailed methodologies for key experiments.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, PC-3)

-

Complete growth medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

This protocol is used to determine the effect of this compound on the protein expression levels of key signaling molecules.

Materials:

-

Cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-CYP1B1, anti-β-catenin, anti-c-Myc, anti-E-cadherin, anti-Vimentin, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse the treated and control cells with RIPA buffer.

-

Determine the protein concentration of the lysates using a protein assay.

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control like GAPDH.

Wound Healing (Scratch) Assay

This protocol is used to assess the effect of this compound on cancer cell migration.

Materials:

-

Cancer cell line

-

6-well or 12-well plates

-

Complete growth medium

-

This compound

-

Sterile 200 µL pipette tip

-

Microscope with a camera

Procedure:

-

Seed cells in a 6-well or 12-well plate and grow to form a confluent monolayer.

-

Create a "scratch" or wound in the monolayer using a sterile 200 µL pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh medium containing different concentrations of this compound or a vehicle control.

-

Capture images of the scratch at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours).

-

Measure the width of the scratch at different points for each time point and condition.

-

Calculate the percentage of wound closure over time to assess cell migration.

Conclusion

This compound represents a promising new tool for targeting CYP1B1 in cancer therapy. Based on the established roles of CYP1B1, this inhibitor is expected to exert its anticancer effects by modulating key signaling pathways such as the Wnt/β-catenin pathway and by inhibiting epithelial-mesenchymal transition. The experimental protocols provided in this guide offer a framework for the detailed characterization of this compound and its mechanism of action in various cancer models. Further research into the specific downstream effects of this compound is warranted to fully elucidate its therapeutic potential.

References

Navigating the Cytotoxic Landscape of CYP1B1 Inhibition in Tumor Cells: A Technical Guide

Disclaimer: Information regarding a specific inhibitor designated "CYP1B1-IN-7" is not available in the public domain. This guide will therefore focus on a well-characterized and selective CYP1B1 inhibitor, 2,4,3',5'-tetramethoxystilbene (TMS) , as a representative molecule to explore the cytotoxic effects of CYP1B1 inhibition in tumor cells. The principles, experimental methodologies, and signaling pathways discussed are broadly applicable to the study of other selective CYP1B1 inhibitors.

Executive Summary

Cytochrome P450 1B1 (CYP1B1) is an enzyme frequently overexpressed in a wide array of human cancers, while its expression in normal tissues is minimal.[1][2][3] This differential expression profile makes CYP1B1 an attractive target for anticancer therapies.[4][5] Inhibition of CYP1B1 has emerged as a promising strategy to induce cytotoxicity in tumor cells through various mechanisms, including the disruption of critical signaling pathways, induction of apoptosis, and cell cycle arrest. This technical guide provides an in-depth overview of the cytotoxic effects of selective CYP1B1 inhibition, using 2,4,3',5'-tetramethoxystilbene (TMS) as a primary example. We will delve into the quantitative measures of its efficacy, the detailed experimental protocols for its evaluation, and the intricate signaling cascades it modulates.

Quantitative Efficacy of TMS in Tumor Cells

The cytotoxic potential of a compound is quantitatively assessed by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%. The IC50 values for TMS have been determined across various cancer cell lines, demonstrating its potent and selective activity against CYP1B1.

| Inhibitor | Target | Assay | IC50 | Reference |

| TMS | CYP1B1 | Ethoxyresorufin-O-deethylation (EROD) | 6 nM | [6][7] |

| TMS | CYP1A1 | Ethoxyresorufin-O-deethylation (EROD) | 300 nM | [6][7] |

| TMS | CYP1A2 | Ethoxyresorufin-O-deethylation (EROD) | 3.1 µM | [6][7] |

| DMU2139 | CYP1B1 | Not Specified | 9 nM | [8] |

| DMU2105 | CYP1B1 | Not Specified | 10 nM | [8] |

| Alizarin | CYP1B1 | Not Specified | 2.7 µM | [8] |

Core Mechanisms of Action: How TMS Induces Tumor Cell Cytotoxicity

The cytotoxic effects of TMS in tumor cells are multifaceted, primarily revolving around the induction of apoptosis and the arrest of the cell cycle.

Induction of Apoptosis

TMS has been shown to induce apoptotic cell death in various cancer cell lines.[9][10] The underlying mechanism involves the intrinsic apoptotic pathway, characterized by the following key events:

-

Upregulation of Pro-Apoptotic Proteins: Treatment with TMS leads to an increase in the expression of pro-apoptotic proteins such as Bax, Bim, and Noxa.[11]

-

Mitochondrial Translocation of Bax: The pro-apoptotic protein Bax translocates from the cytosol to the mitochondria, a critical step in initiating the intrinsic apoptotic cascade.[11]

-

Caspase Activation: TMS treatment triggers both caspase-dependent and -independent cell death pathways.[11]

Cell Cycle Arrest

In addition to apoptosis, TMS can induce cell cycle arrest, preventing the proliferation of cancer cells.[12] Studies have demonstrated that TMS can cause an arrest at the G2/M phase of the cell cycle. This is accompanied by:

-

Activation of p21Cip1/waf1: An increase in the expression of the cyclin-dependent kinase inhibitor p21.[12]

-

Downregulation of CDK1: A decrease in the levels of cyclin-dependent kinase 1 (CDK1), a key regulator of the G2/M transition.[12]

-

Dephosphorylation of Akt: A reduction in the phosphorylation of Akt, a protein kinase involved in cell survival and proliferation.[12]

Signaling Pathways Modulated by CYP1B1 Inhibition

The inhibition of CYP1B1 by TMS impacts several critical signaling pathways that are often dysregulated in cancer.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the cytotoxicity of CYP1B1 inhibitors like TMS.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the CYP1B1 inhibitor (e.g., TMS) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

References

- 1. salvestrol-cancer.com [salvestrol-cancer.com]

- 2. Discovery of cytochrome P450 1B1 inhibitors as new promising anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytochrome P450 1B1: a novel anticancer therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. What are CYP1B1 inhibitors and how do they work? [synapse.patsnap.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A new selective and potent inhibitor of human cytochrome P450 1B1 and its application to antimutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Modulation of human cytochrome P450 1B1 expression by 2,4,3',5'-tetramethoxystilbene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of CYP1B1-IN-7 (compound 2a)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the chemical synthesis of CYP1B1-IN-7, a potent and selective inhibitor of the cytochrome P450 1B1 (CYP1B1) enzyme. This compound, also referred to as compound 2a in scientific literature, has demonstrated significant potential in overcoming chemoresistance in cancer cells overexpressing CYP1B1.

Introduction

Cytochrome P450 1B1 is a tumor-specific enzyme that is overexpressed in a variety of human cancers. Its activity can lead to the metabolic inactivation of several common anticancer drugs, such as docetaxel, contributing to acquired drug resistance. Selective inhibition of CYP1B1 is a promising therapeutic strategy to enhance the efficacy of existing chemotherapeutic agents. This compound (compound 2a) has been identified as a selective inhibitor of CYP1B1, capable of reversing docetaxel resistance in cancer cell lines.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound (compound 2a) as a CYP1B1 inhibitor.

| Parameter | Value | Reference |

| Compound Name | This compound (compound 2a) | [1][2] |

| CAS Number | 52601-58-8 | |

| Molecular Formula | C₁₉H₁₃ClO | |

| IC₅₀ for CYP1B1 | 75 nM | [1][2] |

| IC₅₀ for Docetaxel Resistance Reversal | 29.0 ± 3.6 μM | [1][2] |

| Selectivity | >10-fold selective for CYP1B1 | [1][2] |

Experimental Protocol: Synthesis of this compound (compound 2a)

The synthesis of this compound (2-(2-Chlorophenyl)-4H-chromen-4-one) is achieved through a two-step process involving a Claisen-Schmidt condensation to form a chalcone intermediate, followed by an oxidative cyclization.

Step 1: Synthesis of 1-(2-hydroxyphenyl)-3-(2-chlorophenyl)prop-2-en-1-one (Chalcone Intermediate)

-

To a solution of 2'-hydroxyacetophenone (1 equivalent) and 2-chlorobenzaldehyde (1 equivalent) in ethanol, add an aqueous solution of potassium hydroxide (e.g., 50% w/v) dropwise at room temperature.

-

Stir the resulting mixture at room temperature for 24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the product.

-

Filter the solid precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent such as ethanol to obtain the pure chalcone intermediate.

Step 2: Synthesis of 2-(2-Chlorophenyl)-4H-chromen-4-one (this compound, compound 2a)

-

Dissolve the chalcone intermediate from Step 1 (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO).

-

Add a catalytic amount of iodine (I₂) to the solution.

-

Heat the reaction mixture at a reflux temperature for approximately 3-4 hours.

-

Monitor the completion of the reaction by TLC.

-

After cooling to room temperature, pour the reaction mixture into a solution of sodium thiosulfate to quench the excess iodine.

-

The resulting precipitate is the crude this compound. Filter the solid, wash with water, and dry.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure compound.

-

Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualization of Experimental Workflow

The following diagram illustrates the synthetic workflow for this compound.

References

Application Notes and Protocols for CYP1B1-IN-7 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing CYP1B1-IN-7, a selective inhibitor of the cytochrome P450 enzyme CYP1B1, in various cell-based assays. The following sections detail the necessary reagents, step-by-step procedures, and data analysis for assessing the enzymatic activity of CYP1B1, evaluating the cytotoxic effects of the inhibitor, and investigating its potential to reverse drug resistance in cancer cell lines.

I. Overview of CYP1B1 and its Inhibitor, this compound

Cytochrome P450 1B1 (CYP1B1) is an enzyme that is frequently overexpressed in a wide range of human tumors, including breast, prostate, and ovarian cancers.[1][2] Its expression in normal tissues is comparatively low, making it an attractive target for cancer therapy. CYP1B1 is involved in the metabolic activation of procarcinogens and has been implicated in the development of resistance to certain chemotherapeutic drugs, such as docetaxel.[3]

This compound is a selective and potent inhibitor of CYP1B1. It has been shown to reverse docetaxel resistance and exhibit cytotoxic effects in cancer cell lines that overexpress CYP1B1.

II. Quantitative Data Summary for this compound

The following table summarizes the key quantitative data for this compound based on available information.

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ for CYP1B1 Inhibition | 75 nM | Recombinant Human CYP1B1 | N/A |

| IC₅₀ for Cytotoxicity | 29 µM | Docetaxel-Resistant MCF-7 | N/A |

III. Experimental Protocols

A. Cell Culture and Maintenance

1. Recommended Cell Line:

-

MCF-7: A human breast adenocarcinoma cell line that is known to express CYP1B1. This cell line is suitable for studying the effects of CYP1B1 inhibition on cell viability and drug resistance.

2. Culture Conditions:

-

Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation: 37°C in a humidified atmosphere with 5% CO₂.

-

Subculture: Passage cells when they reach 80-90% confluency.

3. Development of Docetaxel-Resistant MCF-7 Cells (Optional): To study the reversal of drug resistance, a docetaxel-resistant MCF-7 cell line can be developed.

-

Gradually expose MCF-7 cells to increasing concentrations of docetaxel over a period of several months.

-

Start with a low concentration of docetaxel (e.g., 1 nM) and double the concentration every 2-3 weeks as the cells develop resistance.

-

Maintain a parental MCF-7 cell line in parallel with no docetaxel exposure as a control.

-

The resistant cell line should be continuously cultured in the presence of a maintenance concentration of docetaxel (e.g., 5 nM) to retain its resistance phenotype.[4]

B. Protocol 1: Determination of CYP1B1 Enzymatic Activity using P450-Glo™ CYP1B1 Assay

This protocol describes a luminescent assay to measure the enzymatic activity of CYP1B1 in live cells treated with this compound. The P450-Glo™ Assay utilizes a luminogenic substrate that is converted into luciferin by CYP1B1, generating a light signal that is proportional to enzyme activity.[5][6][7]

Materials:

-

MCF-7 cells (or other suitable cell line)

-

This compound

-

P450-Glo™ CYP1B1 Assay Kit (Promega)

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed MCF-7 cells in a white, opaque 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO). Incubate for the desired treatment time (e.g., 1, 6, or 24 hours).

-

Assay Reagent Preparation: Prepare the P450-Glo™ CYP1B1 substrate solution according to the manufacturer's instructions.

-

Enzymatic Reaction: Add 50 µL of the prepared substrate solution to each well. Mix gently and incubate at 37°C for 30-60 minutes.

-

Luminescence Detection: Add 50 µL of the Luciferin Detection Reagent to each well. Mix and incubate at room temperature for 20 minutes to stabilize the luminescent signal.

-

Measurement: Measure the luminescence using a plate-reading luminometer.

Data Analysis:

-

Calculate the percentage of CYP1B1 inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using a non-linear regression curve fit.

C. Protocol 2: Cell Viability and Cytotoxicity Assay

This protocol determines the cytotoxic effect of this compound on cancer cells using a Real-Time-Glo™ MT Cell Viability Assay, which measures cell viability as a function of metabolic activity.

Materials:

-

MCF-7 cells

-

This compound

-

Real-Time-Glo™ MT Cell Viability Assay Kit (Promega)

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed MCF-7 cells in a white, opaque 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium. Incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound solutions to the cells. Include a vehicle control.

-

Assay Reagent Addition: Add 100 µL of the 2X Real-Time-Glo™ reagent to each well.

-

Incubation and Measurement: Incubate the plate at 37°C and measure luminescence at various time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours) using a plate-reading luminometer.

Data Analysis:

-

Normalize the luminescence readings to the time zero values.

-

Plot the normalized cell viability against the logarithm of the this compound concentration for each time point.

-

Determine the IC₅₀ value for cytotoxicity from the dose-response curve at a specific time point (e.g., 48 hours).

D. Protocol 3: Reversal of Docetaxel Resistance Assay

This protocol assesses the ability of this compound to sensitize docetaxel-resistant MCF-7 cells to the cytotoxic effects of docetaxel.

Materials:

-

Docetaxel-resistant MCF-7 cells

-

Parental (non-resistant) MCF-7 cells

-

This compound

-

Docetaxel

-

Real-Time-Glo™ MT Cell Viability Assay Kit (Promega)

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed both parental and docetaxel-resistant MCF-7 cells in separate white, opaque 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium. Incubate for 24 hours.

-

Compound Treatment:

-

Prepare serial dilutions of docetaxel in culture medium.

-

Prepare a fixed, non-toxic concentration of this compound (e.g., a concentration below its IC₅₀ for cytotoxicity, such as 1 µM).

-

Treat the cells with:

-

Docetaxel alone.

-

This compound alone.

-

A combination of docetaxel and this compound.

-

Vehicle control.

-

-

-

Assay and Measurement: Perform the Real-Time-Glo™ MT Cell Viability Assay as described in Protocol 2, measuring luminescence after 48 or 72 hours of incubation.

Data Analysis:

-

Generate dose-response curves for docetaxel alone and in combination with this compound for both parental and resistant cell lines.

-

Calculate the IC₅₀ values for docetaxel in each condition.

-

The "fold-reversal" of resistance can be calculated by dividing the IC₅₀ of docetaxel in resistant cells by the IC₅₀ of docetaxel in the presence of this compound in the same cells. A fold-reversal value greater than 1 indicates sensitization.

IV. Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways influenced by CYP1B1 and the experimental workflows described in the protocols.

References

- 1. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 4. Sensitivity of docetaxel-resistant MCF-7 breast cancer cells to microtubule-destabilizing agents including vinca alkaloids and colchicine-site binding agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. P450-Glo™ CYP1B1 Assay System [worldwide.promega.com]

- 6. Luminogenic cytochrome P450 assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]